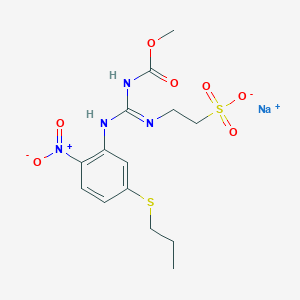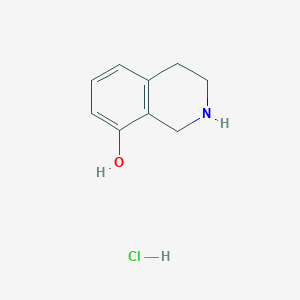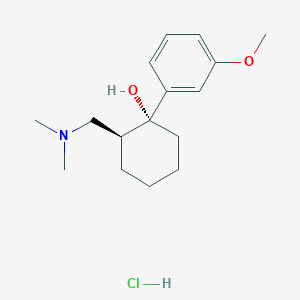
trans-Tramadol hydrochloride
Descripción general
Descripción
Trans-Tramadol hydrochloride (TrHC) is a synthetic analgesic compound with opioid and non-opioid properties, primarily affecting the central nervous system. It is used to treat various types of pain and has been investigated for its potential in treating anxiety and depression due to its ability to inhibit serotonin reuptake, thereby increasing serotonin concentration in the synaptic cleft . TrHC is also known for its analgesic efficacy, which is derived from its action on the mu-opioid receptor and its inhibition of norepinephrine reuptake .
Synthesis Analysis
The synthesis of TrHC has been refined to avoid the use of potentially carcinogenic solvents like dioxane. A new technology of synthesis has been developed that utilizes the differential solubility of cis-trans isomers of the precursor in acetone(water) to separate them effectively. This improved process enhances the stability and clarity of the final TrHC product . Additionally, the synthesis involves the salification and crystallization steps that have been optimized for better quality .
Molecular Structure Analysis
The molecular structure of TrHC has been studied through various spectroscopic methods. Quantum chemical and spectroscopic investigations, including FTIR, FT-Raman, 1H, and 13C NMR, have been conducted on O-desmethyltramadol hydrochloride, an active metabolite of tramadol. These studies have provided detailed insights into the vibrational modes, electronic properties, and molecular electrostatic potential surfaces of the molecule .
Chemical Reactions Analysis
TrHC undergoes various metabolic reactions in the body. It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates. The O-demethylation of tramadol to its main analgesic effective metabolite, M1, is catalyzed by cytochrome P450 (CYP) 2D6, while N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4 . The metabolism of TrHC is stereoselective, which affects its pharmacokinetic properties .
Physical and Chemical Properties Analysis
TrHC is characterized by its rapid absorption and distribution in the body after oral administration. It has a plasma elimination half-life of 5 to 6 hours and reaches peak plasma levels approximately 1.5 hours post-administration . The plasma protein binding of tramadol is about 20%, and its metabolites are mainly excreted via the kidneys . The pharmacokinetics of the enantiomers of trans-tramadol and its active metabolite are stereoselective, with significant differences observed in the serum concentrations and main pharmacokinetic parameters between the enantiomers .
Relevant Case Studies
In a clinical setting, TrHC has been shown to be an effective analgesic agent. A study on postoperative pain after cesarean section demonstrated that TrHC at a dose of 150 mg provided significantly greater analgesia compared to a combination of acetaminophen and propoxyphene. The study also reported that no serious adverse effects were observed, although dizziness was more frequently reported with the higher dose of TrHC . Another study focused on the development of a transdermal therapeutic system for TrHC, which aimed to provide sustained release and reduce the frequency of dosing, potentially minimizing side effects .
Aplicaciones Científicas De Investigación
Pharmacokinetics in Human Subjects
The pharmacokinetics of trans-Tramadol hydrochloride and its metabolite, trans-O-demethyltramadol, have been extensively studied in human subjects. Liu et al. (2001) found that the absorption and elimination of trans-Tramadol were stereoselective, with the (+)-enantiomer being absorbed completely but eliminated more slowly compared to the (-)-enantiomer. This study provides critical insights into the differential behavior of the drug's enantiomers in the human body, impacting its therapeutic efficacy and safety (Liu, Liu, Yang, & Hou, 2001).
Distribution in the Central Nervous System
Liu et al. (2001) also investigated the distribution of trans-Tramadol and its active metabolite in the central nervous system (CNS) of rats. They found a stereoselective distribution, with variations in the concentrations of the enantiomers in different brain tissues. This study provides valuable data for understanding how trans-Tramadol and its metabolite distribute within the CNS, which is crucial for assessing its therapeutic potential for neurological conditions (Liu, Wang, Liu, Hu, Liu, & Hou, 2001).
Synthesis Process Improvement
Tong-fu (2008) addressed the synthesis process of trans-Tramadol hydrochloride, aiming to improve the quality of the product while avoiding the use of dioxane, a potential carcinogen. This research contributes to the pharmaceutical manufacturing field by providing a safer and more efficient method for producing trans-Tramadol hydrochloride (Tong-fu, 2008).
Transdermal Therapeutics System
Shinde, Garala, and More (2008) developed transdermal matrix patches of trans-Tramadol hydrochloride, aiming for a controlled release over 12 hours. Such transdermal systems can enhance patient compliance and reduce the frequency of dosing, making pain management more efficient (Shinde, Garala, & More, 2008).
Safety And Hazards
Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Misuse of this medicine can cause addiction, overdose, or death . It should not be used if you are suicidal or prone to addiction . It should not be given to a child younger than 12 years old . Taking tramadol during pregnancy may cause life-threatening withdrawal symptoms in the newborn .
Propiedades
IUPAC Name |
(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224225 | |
| Record name | trans-Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Tramadol hydrochloride | |
CAS RN |
73806-49-2, 22204-88-2 | |
| Record name | trans-Tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

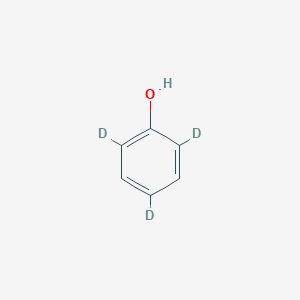
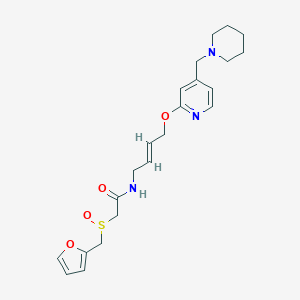
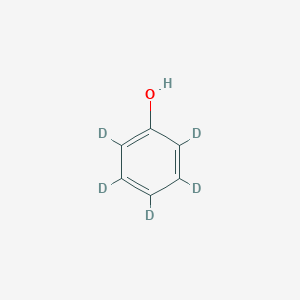
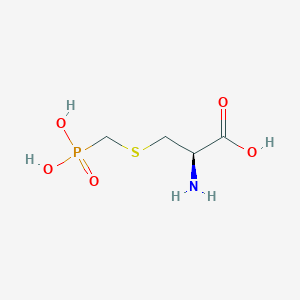
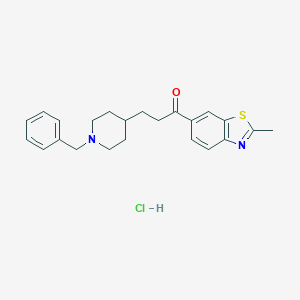
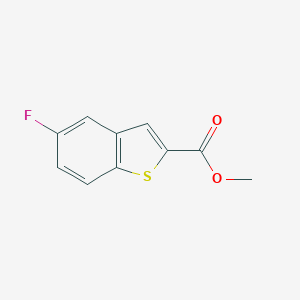
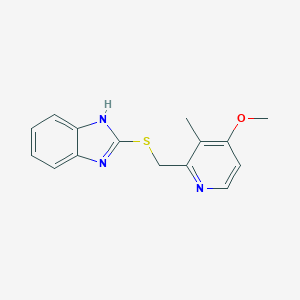

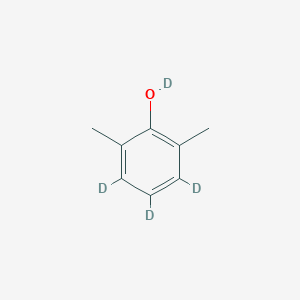
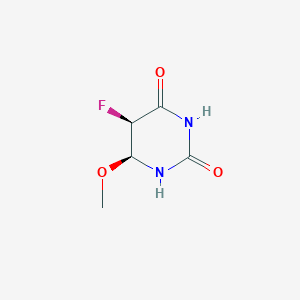

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
